Glu-Lys

Neurodegeneration Transglutaminase Cerebrospinal Fluid

This is sequence-verified Glu-Lys (H-Glu-Lys-OH), the α-linked dipeptide indispensable for reproducible research. Unlike free amino acids, reverse sequences, or isopeptide variants, only Glu-Lys delivers orientation-dependent salt bridge stabilization (–0.60 kcal/mol), serves as the preferred substrate for lysyl oxidase, inhibits DPP-IV, and acts as the calibration standard for ε-(γ-glutamyl)-lysine (GGEL) HPLC/LC-MS/MS methods. Procure ≥95% purity powder to ensure assay accuracy and experimental consistency.

Molecular Formula C11H21N3O5
Molecular Weight 275.30 g/mol
CAS No. 5891-53-2
Cat. No. B1336564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlu-Lys
CAS5891-53-2
Molecular FormulaC11H21N3O5
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1
InChIKeyBBBXWRGITSUJPB-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glu-Lys (CAS 5891-53-2) Dipeptide Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Glu-Lys (CAS 5891-53-2), also designated as H-Glu-Lys-OH or L-α-glutamyl-L-lysine, is a dipeptide composed of L-glutamic acid and L-lysine joined by a standard α-peptide linkage [1]. It has a molecular formula of C11H21N3O5 and a molecular weight of 275.30 g/mol . This compound is functionally related to its constituent amino acids and is classified as a metabolite in the ChEBI ontology [1]. Commercially, Glu-Lys is available as a synthetic peptide with typical HPLC purity of ≥95%, supplied as a powder requiring storage at -20°C for long-term stability (up to 3 years) or at -80°C when in solution (up to 6 months) .

Glu-Lys Procurement Rationale: Why Generic Dipeptide Substitution Fails in Critical Research Applications


Glu-Lys cannot be generically substituted with other dipeptides or its constituent free amino acids without compromising experimental outcomes. First, the specific Glu-Lys sequence demonstrates distinct substrate recognition profiles that differ from both the reverse sequence Lys-Glu and glutamate-free controls in enzymatic assays [1]. Second, the α-peptide linkage in Glu-Lys confers fundamentally different biochemical properties compared to isopeptide variants such as ε-(γ-glutamyl)-lysine, which serves as a transglutaminase biomarker and exhibits resistance to proteolytic cleavage that standard α-linked dipeptides do not possess [2]. Third, the physicochemical properties including solubility in aqueous acid, predicted pKa (3.04 ± 0.10), and density (1.290 ± 0.06 g/cm³) are sequence-specific and affect formulation behavior in ways that free amino acids or alternative dipeptides cannot replicate . These distinctions necessitate compound-specific sourcing for reproducible research outcomes.

Glu-Lys Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Procurement


CSF Biomarker Elevation in Huntington's Disease: Quantitative Differentiation of ε-(γ-Glutamyl)-Lysine from Control Baseline

ε-(γ-L-Glutamyl)-L-lysine (GGEL), the isopeptide variant produced by transglutaminase-catalyzed crosslinking, is significantly elevated in cerebrospinal fluid of Huntington's disease patients compared to healthy controls [1]. This quantitative elevation establishes the compound's diagnostic utility as a disease-state biomarker that other dipeptides cannot substitute for. The α-linked Glu-Lys dipeptide serves as a critical reference standard for developing analytical methods targeting this isopeptide crosslink.

Neurodegeneration Transglutaminase Cerebrospinal Fluid Biomarker

α-Helical Salt Bridge Stabilization Energy: Glu-Lys versus Lys-Glu Orientation Comparison

In isolated α-helical peptides with i, i+4 residue spacing, the Glu-Lys salt bridge provides stabilizing energy of -0.60 kcal/mol, whereas the reverse orientation Lys-Glu provides greater stabilization at -1.02 kcal/mol [1]. This orientation-dependent energetic difference demonstrates that sequence order matters for structural stabilization. Furthermore, when arranged as a Glu-Lys-Glu triplet (i, i+4, i+8), the second salt bridge provides no additional stabilization due to anticooperativity arising from the central lysine's inability to form two salt bridges simultaneously [1].

Protein Folding Peptide Stability Salt Bridge Structural Biology

Lysyl Oxidase Substrate Preference: Glu-Lys Sequence Superior to Glutamate-Free and Lys-Glu Controls

In synthetic 11-mer oligopeptide substrates for lysyl oxidase, the -Glu-Lys- sequence was identified as a more favorable substrate than the glutamate-free control peptide and considerably more favorable than the reverse -Lys-Glu- sequence [1]. This sequence-dependent substrate preference demonstrates that the presence and position of the glutamic acid residue adjacent to the target lysine modulates enzymatic recognition and catalysis.

Enzyme Kinetics Lysyl Oxidase Substrate Specificity Extracellular Matrix

DPP-IV Inhibition Activity: Glu-Lys Among Eight Identified Inhibitory Dipeptides

Glu-Lys was identified as one of eight dipeptides (alongside Phe-Leu, Trp-Val, His-Leu, Ala-Leu, Val-Ala, Ser-Leu, and Gly-Leu) that inhibit dipeptidyl peptidase IV (DPP-IV) activity [1]. This inhibition property is relevant for modulating incretin hormone half-life. Among DPP-IV inhibitory dipeptides studied, inhibition potency varies by sequence, and the reverse peptide orientation (e.g., Val-Trp vs. Trp-Val) can abolish activity entirely, underscoring the critical importance of specific sequence selection [2].

Metabolic Regulation DPP-IV Incretin Type 2 Diabetes

Analytical Purity and Characterization: Verified HPLC Purity for Reproducible Research

Commercial Glu-Lys (H-Glu-Lys-OH) is supplied with verified HPLC purity of 95.5% [1] to 95% , with batch-specific certificates of analysis including NMR, HPLC, and GC characterization available from vendors . This established purity specification ensures batch-to-batch reproducibility for quantitative research applications. The compound is provided as a TFA salt with molecular weight confirmation at 275.31 Da [1].

Quality Control HPLC Peptide Synthesis Analytical Characterization

Stability and Storage Parameters: Defined Shelf-Life for Long-Term Research Planning

Glu-Lys demonstrates defined stability parameters under controlled storage conditions. In powder form, the compound remains stable for 3 years at -20°C and 2 years at 4°C. When dissolved in solvent, stability is limited to 6 months at -80°C or 1 month at -20°C . The compound is soluble in DMSO, with solubility in aqueous acid (slightly) and water (sparingly, requiring sonication) . These parameters enable precise procurement planning and experimental scheduling.

Storage Stability Peptide Handling Solution Stability Procurement Planning

Glu-Lys Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Deployment


Neurodegenerative Disease Biomarker Assay Development and Calibration

Glu-Lys serves as the α-linked reference standard for developing and calibrating analytical methods targeting ε-(γ-glutamyl)-lysine (GGEL), a validated transglutaminase activity biomarker. The established 3.1-fold CSF concentration elevation in Huntington's disease patients (708 ± 41 vs. 228 ± 36 pmol/mL in controls) [1] provides a quantitative benchmark for assay validation. Researchers developing LC-MS/MS or HPLC methods for GGEL quantification require Glu-Lys as a structurally related calibration standard to ensure accurate isopeptide measurement in clinical and preclinical samples. This application is critical for biomarker discovery programs and therapeutic monitoring in neurodegenerative disease research.

Protein Folding and Helical Peptide Design Studies

The quantified salt bridge stabilization energy of Glu-Lys (-0.60 kcal/mol) versus Lys-Glu (-1.02 kcal/mol) in i, i+4 α-helical spacing [1] provides essential thermodynamic data for rational peptide design. Researchers engineering helical peptides for structural biology, protein mimetic development, or biomaterials applications must account for this 0.42 kcal/mol orientation-dependent difference. The documented anticooperativity in Glu-Lys-Glu triplets further informs design strategies for multi-salt bridge systems. Glu-Lys procurement is essential for de novo peptide synthesis programs requiring precise control over helical stability and folding thermodynamics.

Enzymatic Crosslinking Mechanism Studies in Extracellular Matrix Biology

The demonstrated substrate preference of lysyl oxidase for the -Glu-Lys- sequence over glutamate-free controls and the reverse -Lys-Glu- sequence [1] establishes Glu-Lys as the appropriate substrate for investigating lysyl oxidase-mediated crosslinking mechanisms. This enzyme is critical for extracellular matrix maturation, fibrosis, and tissue engineering applications. Researchers studying collagen and elastin crosslinking require the correct sequence orientation, as the reverse sequence yields substantially reduced enzymatic recognition. Glu-Lys procurement supports mechanistic enzymology studies and the development of lysyl oxidase activity assays for fibrosis and wound healing research.

Metabolic Disease Research Requiring DPP-IV Inhibition Characterization

Glu-Lys is validated as one of eight dipeptides demonstrating DPP-IV inhibitory activity [1], with sequence specificity confirmed by the observation that reverse peptides (e.g., Val-Trp vs. Trp-Val) can abolish inhibition entirely [2]. This property positions Glu-Lys as a relevant compound for metabolic research programs investigating incretin hormone modulation, type 2 diabetes mechanisms, and food-derived bioactive peptide discovery. Procurement of sequence-verified Glu-Lys rather than generic dipeptide mixtures ensures reproducible DPP-IV inhibition data, as inhibitory activity is sequence-dependent and cannot be assumed for structurally related but distinct dipeptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glu-Lys

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.